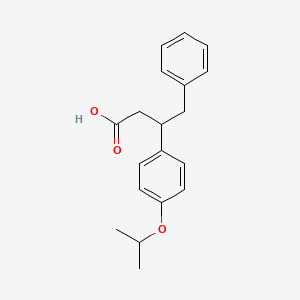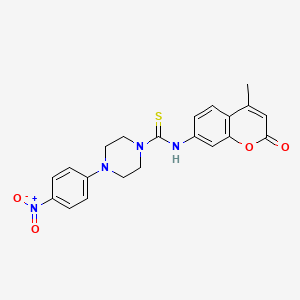
3-(4-isopropoxyphenyl)-4-phenylbutanoic acid
Vue d'ensemble
Description
3-(4-isopropoxyphenyl)-4-phenylbutanoic acid, also known as IPPB, is a chemical compound that belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs). It has been widely studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and pain.
Mécanisme D'action
3-(4-isopropoxyphenyl)-4-phenylbutanoic acid exerts its pharmacological effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the regulation of inflammation, pain, and fever. By inhibiting COX enzymes, 3-(4-isopropoxyphenyl)-4-phenylbutanoic acid reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
3-(4-isopropoxyphenyl)-4-phenylbutanoic acid has been shown to exhibit potent anti-inflammatory and analgesic effects in various animal models. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Studies have suggested that 3-(4-isopropoxyphenyl)-4-phenylbutanoic acid may have neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-isopropoxyphenyl)-4-phenylbutanoic acid is a relatively stable compound that can be easily synthesized in the laboratory. It has been extensively studied for its pharmacological properties, and its mechanism of action is well understood. However, like other NSAIDs, 3-(4-isopropoxyphenyl)-4-phenylbutanoic acid can cause gastrointestinal side effects such as ulcers and bleeding. It is also important to note that the efficacy and safety of 3-(4-isopropoxyphenyl)-4-phenylbutanoic acid in humans have not been fully established, and further clinical studies are needed to determine its therapeutic potential.
Orientations Futures
There are several potential future directions for research on 3-(4-isopropoxyphenyl)-4-phenylbutanoic acid. One area of interest is the development of novel formulations of 3-(4-isopropoxyphenyl)-4-phenylbutanoic acid that can improve its bioavailability and reduce its gastrointestinal side effects. Another area of interest is the investigation of the neuroprotective effects of 3-(4-isopropoxyphenyl)-4-phenylbutanoic acid and its potential use in the treatment of neurodegenerative diseases. Finally, the anticancer properties of 3-(4-isopropoxyphenyl)-4-phenylbutanoic acid warrant further investigation, and future studies should focus on elucidating its mechanism of action and exploring its potential use in cancer therapy.
Conclusion:
In conclusion, 3-(4-isopropoxyphenyl)-4-phenylbutanoic acid is a promising compound with potential therapeutic applications in various diseases. Its anti-inflammatory, analgesic, and anticancer properties have been extensively studied, and its mechanism of action is well understood. However, further research is needed to fully establish its efficacy and safety in humans and to explore its potential use in the treatment of neurodegenerative diseases and cancer.
Applications De Recherche Scientifique
3-(4-isopropoxyphenyl)-4-phenylbutanoic acid has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, analgesic, and anticancer properties. Studies have also suggested that 3-(4-isopropoxyphenyl)-4-phenylbutanoic acid may have neuroprotective effects and can be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
4-phenyl-3-(4-propan-2-yloxyphenyl)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O3/c1-14(2)22-18-10-8-16(9-11-18)17(13-19(20)21)12-15-6-4-3-5-7-15/h3-11,14,17H,12-13H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIUVDIRRVSPRNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(CC2=CC=CC=C2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(tetrahydro-2-furanyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B4127581.png)
![N-{1-[4-allyl-5-({2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B4127584.png)
![N-{2-[(propylamino)carbonyl]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4127589.png)



![methyl 6-methyl-2-[({[4-(4-morpholinylsulfonyl)phenyl]amino}carbonothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4127620.png)

![N-(3-nitrophenyl)-2-[2-(1H-pyrrol-1-yl)benzoyl]hydrazinecarbothioamide](/img/structure/B4127629.png)


![N-{2-[(4-chlorophenyl)thio]ethyl}-2-[(4-methylphenyl)thio]propanamide](/img/structure/B4127659.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-N'-(3-nitrophenyl)urea](/img/structure/B4127667.png)
![4-({[(4-methyl-1-piperazinyl)amino]carbonothioyl}amino)-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4127668.png)